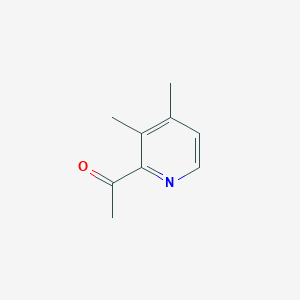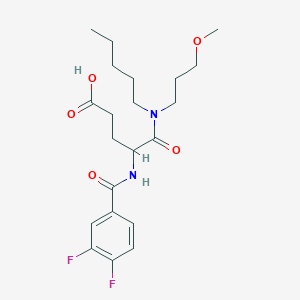
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as DAPT and is used as a γ-secretase inhibitor. DAPT is known to inhibit the activity of the γ-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and the production of amyloid-β (Aβ) peptides. The compound has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
作用機序
DAPT works by inhibiting the activity of the γ-secretase enzyme, which is involved in the processing of (+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid and the production of Aβ peptides. By inhibiting this enzyme, DAPT reduces the production of Aβ peptides and prevents their accumulation in the brain. DAPT has also been shown to affect other signaling pathways in cells, including the Notch signaling pathway.
生化学的および生理学的効果
DAPT has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the production of Aβ peptides, DAPT has been shown to affect the expression of several genes involved in neuronal development and function. DAPT has also been shown to affect the proliferation and differentiation of neural stem cells.
実験室実験の利点と制限
One advantage of using DAPT in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the role of the γ-secretase enzyme in various cellular processes. However, one limitation of using DAPT is that it can be toxic to cells at high concentrations. Careful titration of the compound is necessary to ensure that the desired effects are observed without causing cell death.
将来の方向性
There are several future directions for research involving DAPT. One area of interest is the use of DAPT in combination with other compounds for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the use of DAPT in cancer research, particularly in combination with other chemotherapy agents. Finally, there is ongoing research into the development of new compounds that are more potent and selective inhibitors of the γ-secretase enzyme than DAPT.
合成法
The synthesis of DAPT involves several steps, including the reaction of 3,4-difluorobenzoyl chloride with (3-methoxypropyl)pentylamine to form an intermediate product. This intermediate is then reacted with N-Boc-L-aspartic acid β-benzyl ester to form the final product, DAPT. The synthesis of DAPT is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
DAPT has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders. The compound has been shown to inhibit the production of Aβ peptides, which are known to accumulate in the brains of Alzheimer's patients. DAPT has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
CAS番号 |
111106-23-1 |
|---|---|
製品名 |
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid |
分子式 |
C21H30F2N2O5 |
分子量 |
428.5 g/mol |
IUPAC名 |
4-[(3,4-difluorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H30F2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27) |
InChIキー |
VSGDJDOYVKBTLL-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)F)F |
正規SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)F)F |
同義語 |
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5 -oxopentanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



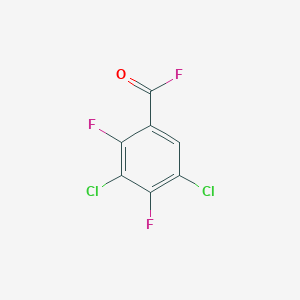
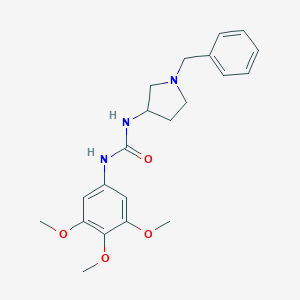
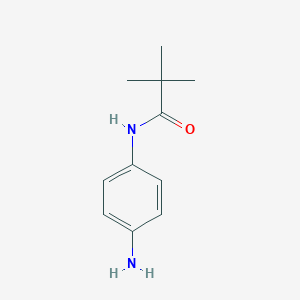
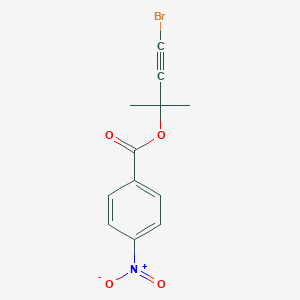
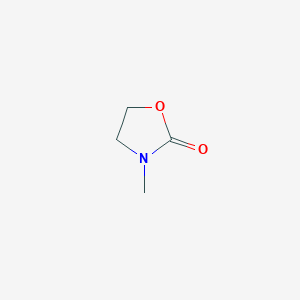
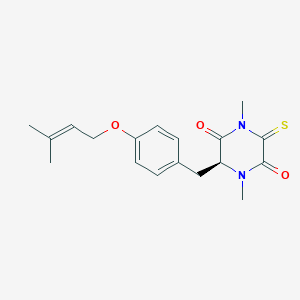
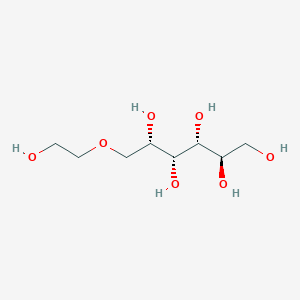
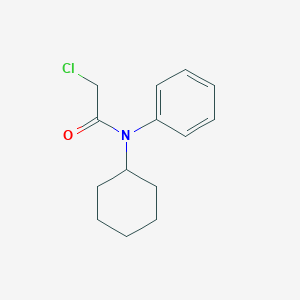
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
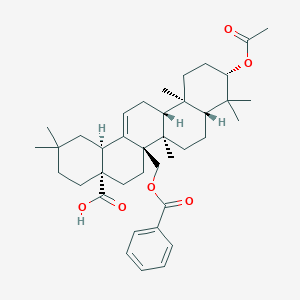
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)
